3-Hydroxy-2-methylpyridine-d3
Description
Significance of Pyridine (B92270) Scaffold in Advanced Chemical and Biological Systems
The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a foundational structure in a vast array of chemical and biological systems. researchgate.netsemanticscholar.org Its presence is noted in numerous natural products, including essential vitamins and alkaloids. researchgate.netsemanticscholar.org In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide range of FDA-approved pharmaceuticals. semanticscholar.org The versatility of the pyridine ring allows it to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and biological activity. nih.gov
Derivatives of pyridine exhibit a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com For instance, 3-hydroxypyridine (B118123) derivatives have been identified as having neuroprotective effects and are being studied for their potential in treating neurodegenerative conditions. The inherent properties of the pyridine nucleus, such as its weak basicity and potential for improved water solubility, make it an attractive component in the design of new therapeutic agents. nih.govmdpi.com
Rationale for Deuterium (B1214612) Incorporation in Molecular and Mechanistic Studies
The substitution of hydrogen with deuterium, a stable isotope of hydrogen containing a proton and a neutron, is a key strategy in mechanistic and spectroscopic studies. nih.gov This isotopic labeling introduces a change in mass, which in turn affects the vibrational frequencies of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference in bond energy is the basis for the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction changes upon isotopic substitution. libretexts.orgwikipedia.org
By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction. columbia.edulibretexts.org If the breaking of a C-H bond is the slowest step, replacing hydrogen with deuterium will typically slow down the reaction, a phenomenon known as a primary KIE. libretexts.orgprinceton.edu Secondary KIEs, which are smaller, can provide information about changes in hybridization at or near the reaction center. wikipedia.orgprinceton.edu
Beyond mechanistic elucidation, deuteration is also a valuable tool in drug discovery. nih.govresearchgate.net By selectively replacing hydrogens at sites of metabolic attack, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile. researchgate.net Furthermore, deuterated compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy. simsonpharma.comlabinsights.nl Deuterated solvents are employed to avoid overwhelming the spectrum with solvent signals, and deuterium labeling within a molecule can aid in signal assignment and structural determination. tcichemicals.comstudymind.co.uk
Overview of 3-Hydroxy-2-methylpyridine-d3 as a Research Tool
This compound is a deuterated analog of 3-hydroxy-2-methylpyridine (B140910). The "-d3" designation indicates that three hydrogen atoms in the methyl group have been replaced with deuterium. This specific isotopic labeling makes it a valuable tool for a variety of research applications.
In mechanistic studies, this compound can be used to probe reactions involving the methyl group. By comparing the reaction rates or product distributions of the deuterated and non-deuterated compounds, researchers can determine if the methyl C-H bonds are involved in the rate-limiting step of a reaction.
Furthermore, in NMR spectroscopy, the deuterated methyl group will not produce a signal in the 1H NMR spectrum, which can simplify spectral analysis, especially in complex molecules. The presence of the deuterium can also be used for specialized NMR experiments that probe through-space or through-bond connectivities.
Interactive Data Table: Properties of 3-Hydroxy-2-methylpyridine and its Deuterated Analog
| Property | 3-Hydroxy-2-methylpyridine | This compound |
| Chemical Formula | C₆H₇NO | C₆H₄D₃NO |
| CAS Number | 1121-25-1 guidechem.com | 1185315-05-2 myskinrecipes.com |
| Molecular Weight | 109.13 g/mol guidechem.com | 112.15 g/mol guidechem.com |
| Appearance | Colorless to light yellow liquid guidechem.com | Data not available |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Purity | Data not available | Typically >95% myskinrecipes.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(trideuteriomethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSRRZGQRFFFGS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671260 | |
| Record name | 2-(~2~H_3_)Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-05-2 | |
| Record name | 2-(~2~H_3_)Methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Hydroxy 2 Methylpyridine D3
Strategies for Regiospecific Deuteration at the Methyl Group
Achieving selective deuteration at the methyl group of 2-methylpyridine (B31789) derivatives, while leaving the pyridine (B92270) ring and other functional groups untouched, requires nuanced synthetic approaches.
Palladium-Catalyzed Deuterium (B1214612) Exchange Approaches
Palladium catalysis is a powerful tool for C-H activation and subsequent deuterium incorporation. snnu.edu.cn For substrates like 2-methylpyridine, palladium catalysts can facilitate the exchange of hydrogen atoms for deuterium at the methyl position. snnu.edu.cn The process often involves the formation of a palladacycle intermediate, which then undergoes reaction with a deuterium source. snnu.edu.cn The choice of ligand and reaction conditions is crucial for directing the catalyst to the desired C-H bond and preventing side reactions. snnu.edu.cnthieme-connect.de For instance, the use of specific pyridine-based directing templates can steer the palladium catalyst to the meta position of an aromatic ring, but careful selection is needed to target the methyl group specifically. nsf.gov
Research has shown that palladium-on-carbon (Pd/C) can be used in the presence of deuterium gas (D2) or deuterium oxide (D2O) to achieve H/D exchange. snnu.edu.cnresearchgate.net The efficiency of this exchange can be high, though it may require elevated temperatures. researchgate.net Non-directed palladium-catalyzed C-H deuteration using a pyridine ligand has also been developed, demonstrating applicability to a range of aromatic compounds. uni-freiburg.de
Microwave-Assisted Deuteration Techniques
Microwave irradiation has emerged as a valuable technique for accelerating chemical reactions, including deuterium exchange. rsc.orgrsc.org This method can significantly shorten reaction times and improve yields compared to conventional heating. rsc.orgdiva-portal.org For the deuteration of methylpyridines, microwave-assisted heating in the presence of a deuterium source like D2O and a base can selectively introduce deuterium into the methyl group. rsc.orgrsc.org For example, isotopically pure [D6]-dimethyl-2,2′-bipyridine derivatives have been rapidly formed using microwave-assisted regioselective deuteration of the methyl groups in a deuterium oxide solution. rsc.orgrsc.org This approach can achieve quantitative yields in as little as 15 minutes. rsc.orgrsc.org The temperature and duration of microwave irradiation are critical parameters that must be optimized to maximize deuterium incorporation while minimizing side reactions. rsc.orgdiva-portal.org
Deuterium Oxide (D2O) as Deuterium Source in Exchange Reactions
Deuterium oxide (D2O), or heavy water, is an inexpensive and readily available source of deuterium for isotopic labeling. rsc.orgsmolecule.comcdnsciencepub.com Base-catalyzed exchange reactions using D2O are a common method for deuterating acidic protons, including those on a methyl group adjacent to a pyridine ring. rsc.orgresearchgate.net The acidity of the methyl protons in 2-methylpyridine is enhanced by the electron-withdrawing nature of the pyridine ring, facilitating their exchange with deuterium from D2O under basic conditions. rsc.org The reaction is often carried out at elevated temperatures to increase the rate of exchange. cdnsciencepub.com For instance, methyl groups on pyridine derivatives have been deuterated using a D2O–Na2CO3 solution at 110 °C. rsc.orgrsc.org However, achieving regioselectivity for the methyl group without deuterating the pyridine ring can be challenging and often depends on the specific reaction conditions and the presence of other functional groups. rsc.orgrsc.org
Directed C-H Deuteration Methodologies
Directed C-H activation strategies employ a directing group within the substrate to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective functionalization. snnu.edu.cn For deuteration, this approach offers high regioselectivity. snnu.edu.cn In the context of 3-hydroxy-2-methylpyridine (B140910), the hydroxyl group or the pyridine nitrogen can potentially act as directing groups. snnu.edu.cn Transition metals like iridium, rhodium, and ruthenium are commonly used in these transformations. snnu.edu.cn For example, iridium catalysts are highly versatile for hydrogen isotope exchange (HIE) reactions and can be directed by various nitrogen-containing heterocycles. snnu.edu.cn The choice of catalyst and directing group is paramount to ensure that deuteration occurs specifically at the methyl group and not at other positions on the pyridine ring. snnu.edu.cn
Precursor Selection and Chemical Synthesis Pathways for Deuterated Pyridines
The synthesis of 3-hydroxy-2-methylpyridine-d3 can start from various precursors. One common route involves the synthesis of 3-hydroxy-2-methylpyridine itself, followed by a selective deuteration step as described above. 3-Hydroxy-2-methylpyridine can be synthesized from 2-acetylfuran (B1664036) through a multi-step process involving oximation, reduction, and oxidation. Another approach is to introduce the deuterated methyl group during the synthesis of the pyridine ring. This could involve using a deuterated starting material, such as a deuterated methyl vinyl ketone, in a cyclization reaction to form the pyridine ring.
The choice of precursor and synthetic pathway depends on the desired level of deuteration, the availability of starting materials, and the need to avoid scrambling of the deuterium label. For instance, base-catalyzed exchange reactions with D2O on the final 3-hydroxy-2-methylpyridine product are often straightforward but may lead to some deuteration on the ring if not carefully controlled. rsc.orgcdnsciencepub.com Building the molecule with a pre-deuterated fragment can offer higher isotopic purity at the desired position.
Optimization of Deuterium Incorporation Efficiency and Isotopic Enrichment
Maximizing the efficiency of deuterium incorporation and achieving high isotopic enrichment are key goals in the synthesis of deuterated compounds. snnu.edu.cnsmolecule.comcdnsciencepub.comresearchgate.netresearchgate.net Several factors influence these outcomes:
Reaction Time and Temperature: Longer reaction times and higher temperatures generally lead to higher levels of deuterium incorporation, but can also increase the risk of side reactions and deuterium scrambling. rsc.orgcdnsciencepub.com Microwave-assisted heating can often achieve high incorporation in shorter times. rsc.orgrsc.org
Catalyst and Ligand: The choice of catalyst and ligand is critical, especially in metal-catalyzed reactions. snnu.edu.cn The ligand can influence the catalyst's activity, selectivity, and stability.
Deuterium Source: The nature and excess of the deuterium source play a significant role. smolecule.comcdnsciencepub.com While D2O is cost-effective, using deuterated solvents or D2 gas can sometimes provide higher enrichment. snnu.edu.cnsmolecule.com
Solvent System: The solvent can affect the solubility of the substrate and reagents, as well as the reaction kinetics. smolecule.com Binary solvent systems, such as D2O with an organic co-solvent, can be used to optimize the reaction conditions. smolecule.com
pH: In base-catalyzed exchange reactions, the concentration of the base (e.g., NaOD in D2O) is a key parameter to control the rate and extent of deuteration. rsc.org
Purification: Post-synthesis purification methods must be chosen carefully to avoid back-exchange of deuterium for protium (B1232500). smolecule.com This often means avoiding acidic or basic conditions during workup and chromatography. smolecule.com
Purification and Isolation Techniques for Highly Enriched Deuterated Products
The purification of this compound is a critical step to ensure high isotopic enrichment. The primary challenge lies in separating the desired d₃-product from the starting material (d₀) and partially deuterated intermediates (d₁ and d₂). Due to the subtle differences in physical properties between these isotopologues, specialized separation techniques are often required. rsc.org
Chromatographic Methods:
Column Chromatography: Standard column chromatography using silica (B1680970) gel or alumina (B75360) is the first step for removing non-isotopic impurities. cdnsciencepub.com However, it generally lacks the resolution to separate isotopologues effectively.
Gas Chromatography (GC): For volatile compounds, gas chromatography can be a powerful tool for separating deuterated isomers. uta.edunih.gov The choice of stationary phase is crucial; silver nitrate-ethylene glycol columns, for example, have shown exceptional selectivity for separating deuterated olefins based on the formation of unstable silver-olefin complexes. cdnsciencepub.comcdnsciencepub.com Nonpolar stationary phases often exhibit an "inverse isotope effect" where heavier isotopic compounds elute earlier, while polar phases tend to show a "normal isotope effect". nih.gov
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective technique for isolating and purifying isotopically labeled compounds in a non-destructive manner. nih.govnih.govresearchgate.net By selecting appropriate columns (e.g., reversed-phase, ion-pair, or porous graphitic carbon) and mobile phases, it is possible to achieve baseline separation of compounds with very similar structures, allowing for the collection of highly enriched fractions. nih.govresearchgate.net
The success of the purification process is typically monitored by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can precisely determine the level of deuterium incorporation and confirm the purity of the final product. rsc.org
| Technique | Principle of Separation | Applicability for this compound | Notes |
| Column Chromatography | Adsorption/Polarity | Removal of bulk, non-isotopic impurities. | Generally insufficient for separating d₀, d₁, d₂, and d₃ species. cdnsciencepub.com |
| Preparative Gas Chromatography (GC) | Volatility and interaction with stationary phase. | Potentially effective if the compound is sufficiently volatile and thermally stable. | Requires careful selection of the stationary phase to maximize isotope effects. nih.govcdnsciencepub.com |
| Preparative High-Performance Liquid Chromatography (HPLC) | Partitioning between mobile and stationary phases. | Highly suitable for isolating non-volatile or thermally sensitive compounds. nih.govnih.gov | Offers high resolution and is a common method for purifying labeled biomolecules and pharmaceuticals. researchgate.netresearchgate.net |
| Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR) | Mass-to-charge ratio & Nuclear spin properties. | Analytical techniques used to verify purity and isotopic enrichment post-purification. | Not separation techniques, but essential for quality control. rsc.orgwikipedia.org |
Sophisticated Analytical Methodologies Utilizing 3 Hydroxy 2 Methylpyridine D3
Mass Spectrometry (MS) Based Quantification and Trace Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In conjunction with chromatography, it provides high sensitivity and selectivity for the detection and quantification of chemical compounds. 3-Hydroxy-2-methylpyridine-d3 is particularly valuable in MS-based methods for its role as a stable isotope-labeled internal standard.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantitative analysis of non-volatile and thermally labile compounds in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for achieving the highest accuracy and precision in quantitative LC-MS/MS assays. researchgate.net This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable basis for quantification.
In a typical quantitative LC-MS/MS workflow, a known amount of this compound would be added to a sample containing the analyte of interest, 3-hydroxy-2-methylpyridine (B140910). The sample would then undergo extraction and cleanup procedures before being injected into the LC-MS/MS system. The mass spectrometer would be set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve from which the concentration of the analyte in the unknown sample can be determined.
For instance, in the analysis of vitamin D metabolites, a field where LC-MS/MS is extensively used, derivatization is often employed to enhance ionization efficiency. nih.govresearchgate.net Reagents such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) have been used for this purpose. nih.gov While a specific application note for this compound was not found, a hypothetical MRM setup is presented in the table below, based on the principles of LC-MS/MS quantification with stable isotope-labeled standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| 3-Hydroxy-2-methylpyridine | 110.1 | 82.1 | 15 | 2.5 |
| This compound | 113.1 | 85.1 | 15 | 2.5 |
Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile and semi-volatile compounds. Similar to LC-MS/MS, the use of deuterated internal standards is crucial for accurate quantification in GC-MS. For the analysis of volatile pyridine (B92270) derivatives, a headspace GC-MS/MS method can be employed. tandfonline.com In such a method, the sample is heated to allow volatile compounds to partition into the headspace of the vial, which is then injected into the GC-MS system.
Pyridine-d5 has been successfully used as an internal standard for the quantification of pyridine in various matrices. tandfonline.commdpi.com A similar approach could be applied using this compound for the analysis of its non-deuterated analog, assuming sufficient volatility or after appropriate derivatization to increase volatility. The thick stationary phase of the GC column helps in separating the deuterated standard from its native form and other interfering compounds. tandfonline.com
The following table outlines typical GC-MS parameters that could be adapted for the analysis of 3-hydroxy-2-methylpyridine using its d3-labeled counterpart as an internal standard.
| Parameter | Setting |
|---|---|
| GC Column | Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm) |
| Oven Program | Isocratic at 100 °C for 15 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 250 °C |
| Transfer Line Temperature | 300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and confirming its structure. This technique is also instrumental in assessing the isotopic purity of labeled compounds like this compound.
In a relevant study, HRMS was used to confirm the presence of both an ethyl ester and a d3-methyl ester in a solid solution, demonstrating the power of HRMS to differentiate between isotopologues. iucr.org The accurate mass measurement allows for the clear identification of the molecular ion corresponding to the deuterated compound and any residual non-deuterated species. By comparing the theoretical and measured isotopic distribution, the percentage of deuterium (B1214612) incorporation can be accurately determined. almacgroup.com
A case study on determining the isotopic purity of a compound with two 13C and two 15N labels highlights the methodology. almacgroup.com An optimized UHPLC/MS method is used to separate the compound of interest from impurities. The extracted ion chromatogram (EIC) for each isotope is integrated, and the peak areas are used to quantify the isotopic composition. almacgroup.com
| Compound | Formula | Calculated [M+H]+ (m/z) | Found [M+H]+ (m/z) |
|---|---|---|---|
| Ethyl Ester | C17H17N4O2S | 341.10667 | 341.10679 |
| d3-Methyl Ester | C16H12D3N4O2S | 330.10985 | 330.11005 |
Data adapted from a study on a solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. iucr.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of organic molecules. For isotopically labeled compounds such as this compound, NMR provides a direct method to verify the site and extent of deuterium incorporation.
Deuterium (2H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei in a molecule. nih.gov This method is highly effective for confirming the specific positions of deuterium labels and assessing the degree of deuteration at each site. cdnsciencepub.com The 2H NMR spectrum provides distinct signals for deuterium atoms in different chemical environments.
Studies on deuterated pyridines have demonstrated the utility of 2H NMR in investigating their structure and dynamics. nih.govdoi.org For this compound, where the deuterium atoms are expected to be on the methyl group, a single resonance in the 2H NMR spectrum would confirm this site-specific labeling. The integration of this signal would provide a quantitative measure of the isotopic enrichment. The chemical shift of the deuterium signal would be very similar to the corresponding proton signal in the 1H NMR spectrum of the non-deuterated compound.
While a specific 2H NMR spectrum for this compound is not available in the provided search results, the principles of the technique are well-established. For example, the 2H NMR spectrum of a deuterated pyridine derivative showed distinct resonances for deuterium at different positions on the pyridine ring, allowing for the determination of the deuterium distribution. cdnsciencepub.com
1H and 13C NMR spectroscopy are fundamental tools for the structural elucidation of organic compounds. When analyzing this compound, these techniques provide complementary information to 2H NMR.
In the 1H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent or significantly reduced in intensity, providing clear evidence of deuteration at this position. The rest of the spectrum, corresponding to the aromatic protons, should remain largely unchanged compared to the non-deuterated analog.
In the 13C NMR spectrum, the carbon atom of the deuterated methyl group (CD3) will exhibit a characteristic triplet splitting pattern due to coupling with the three deuterium nuclei (spin I=1). This is in contrast to the quartet observed for a CH3 group in a proton-coupled 13C spectrum. Furthermore, the resonance of the deuterated carbon will be shifted slightly upfield due to the isotopic effect.
Deuterium NMR (2H NMR) for Site-Specific Labeling Assessment
Chromatographic Separation Techniques (e.g., HPLC, GC) Prior to Detection
To ensure accurate detection and quantification, this compound and its non-deuterated analogue must be effectively separated from other components in a sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for achieving this separation.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a commonly employed technique for the separation of polar compounds like 3-Hydroxy-2-methylpyridine. A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for the effective retention and separation of a wide range of molecules.
In a typical HPLC method for analyzing compounds structurally similar to 3-Hydroxy-2-methylpyridine, a gradient elution program is often utilized. nih.gov This involves a gradual change in the mobile phase composition to optimize the separation of analytes with varying polarities. For instance, a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. nih.govchromatographyonline.com
A study on the quantification of a related compound, 2-ethyl-6-methyl-3-hydroxypyridine (EMHP), employed a Zorbax Eclipse Plus C18 column with a mobile phase of 10 mM ammonium formate aqueous solution with 0.1% formic acid (solvent A) and 0.1% formic acid in methanol (B129727) (solvent B). nih.gov The elution was performed isocratically with a 44:56 (v/v) ratio of A:B. nih.gov For the analysis of 2-methylpyridine (B31789), another related compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water was successfully used. researchgate.net The optimal conditions were found to be 59% acetonitrile in water at a flow rate of 0.74 mL/min. researchgate.net
Based on these analogous methods, a hypothetical HPLC separation of 3-Hydroxy-2-methylpyridine and its d3-isotopologue could be developed. The nearly identical chemical properties of the analyte and its deuterated internal standard ensure they co-elute, which is a critical requirement for accurate quantification by mass spectrometry. scispace.com
| Parameter | Typical HPLC Conditions for Related Pyridine Compounds |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm particle size nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate nih.govchromatographyonline.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.govchromatographyonline.com |
| Gradient | A linear or isocratic gradient tailored to the specific sample matrix nih.govnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min nih.govresearchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Gas Chromatography (GC):
For volatile and thermally stable compounds, GC coupled with mass spectrometry (GC-MS) is a powerful analytical technique. While direct analysis of 3-Hydroxy-2-methylpyridine is possible, derivatization is often employed to improve its volatility and chromatographic behavior.
Development of Robust Internal Standard Methodologies Employing this compound in Research
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variations in sample preparation, injection volume, and matrix effects. scispace.comcerilliant.com this compound is an ideal internal standard for the quantification of 3-Hydroxy-2-methylpyridine due to its chemical and physical similarity to the analyte.
The fundamental principle of this methodology lies in adding a known amount of the deuterated internal standard (this compound) to the sample at the earliest stage of the analytical workflow. Because the internal standard and the analyte have nearly identical chemical properties, they behave similarly during extraction, derivatization (if any), and chromatographic separation. scispace.com
However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. The quantification is then based on the ratio of the signal intensity of the analyte to that of the internal standard, rather than the absolute signal of the analyte. This ratiometric measurement significantly improves the accuracy and precision of the analysis.
Research on the quantification of other biological molecules has demonstrated the robustness of this approach. For example, in the analysis of urinary pyridinoline (B42742) and desmosine, which are biomarkers for collagen and elastin (B1584352) degradation, the use of deuterated internal standards was crucial for achieving accurate and reproducible results via LC-MS/MS. acs.orgdupuytrens.org
Key Steps in Developing an Internal Standard Methodology:
Selection of Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for the quantification of 3-Hydroxy-2-methylpyridine. scispace.com
Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Sample Analysis: The same constant amount of internal standard is added to each unknown sample. The samples are then processed and analyzed under the same conditions as the calibration standards.
Quantification: The concentration of the analyte in the unknown sample is determined by calculating the peak area ratio and interpolating this value on the calibration curve.
Applications of 3 Hydroxy 2 Methylpyridine D3 in Mechanistic and Metabolic Research
Isotopic Tracing in Vitamin B6 Biosynthesis and Related Metabolic Pathways
Vitamin B6 is a collective term for a group of six interconvertible compounds, all of which share a 2-methyl-3-hydroxypyridine structure. mdpi.com These vitamers, including pyridoxine (B80251), pyridoxal (B1214274), and pyridoxamine, are essential for a vast array of enzymatic reactions in the human body. mdpi.com The deuterated compound, 3-Hydroxy-2-methylpyridine-d3, is instrumental in studying the intricate biosynthesis and metabolism of this vital vitamin.
Elucidation of Pyridoxine-Related Metabolic Fates Using Deuterated Tracers
The use of deuterated tracers like this compound has been pivotal in unraveling the metabolic fate of pyridoxine and its derivatives. osti.govresearchgate.net By introducing the labeled compound into a biological system, researchers can follow the deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. This technique, often coupled with mass spectrometry, allows for the precise quantification and identification of metabolic products. osti.govresearchgate.nettandfonline.com For instance, studies have utilized deuterium-labeled pyridoxine to measure the urinary excretion rates of labeled 4-pyridoxic acid, a key catabolite of vitamin B6, providing data on the bioavailability and processing of different vitamin B6 forms. researchgate.net This approach helps to differentiate between the newly introduced labeled molecules and the endogenous, unlabeled pool of the vitamin, offering a clear picture of metabolic turnover and flux.
Investigation of Enzymatic Transformations Involving Pyridine (B92270) Intermediates
The pyridine ring is a fundamental scaffold in numerous coenzymes and signaling molecules. researchgate.net Understanding the enzymatic transformations involving pyridine intermediates is crucial for comprehending many biological processes. Deuterated compounds such as this compound are invaluable in these investigations. The presence of deuterium can subtly influence reaction rates, an effect known as the kinetic isotope effect, which can provide profound mechanistic insights into enzyme-catalyzed reactions. By observing how the deuterium label is retained or lost during a reaction, scientists can deduce the specific chemical steps involved in the transformation of the pyridine scaffold. This includes studying the activity of enzymes like pyridoxal kinase and pyridoxamine-phosphate transaminase, which are central to the interconversion of vitamin B6 vitamers. wikipedia.org
Studies of De Novo Synthesis and Salvage Pathways of Pyridine Derivatives
Organisms have two primary routes for obtaining essential molecules: de novo synthesis, where they are built from simpler precursors, and salvage pathways, which recycle pre-existing forms. Research has shown that there are divergent pathways for the de novo biosynthesis of pyridoxine in nature. researchgate.net The application of stable isotope tracers is fundamental to differentiating and quantifying the contributions of these two pathways for pyridine derivatives like vitamin B6. By supplying a labeled precursor, such as this compound, researchers can track its incorporation into the final product pool. This allows for the measurement of the relative activities of the de novo and salvage pathways under various physiological conditions, shedding light on how cells regulate the supply of these critical compounds. ethz.ch For example, such studies can reveal how an organism adapts to dietary changes or metabolic stress by up- or down-regulating these pathways.
Mechanistic Insights into Chemical and Biochemical Reactions Involving Pyridine Scaffolds
The pyridine scaffold is a common motif in a vast number of chemical and biochemical reactions. researchgate.net Deuterium-labeled pyridines, including this compound, are powerful tools for elucidating the mechanisms of these reactions. whiterose.ac.uk The introduction of deuterium at a specific position on the pyridine ring can help to pinpoint which bonds are broken and formed during a reaction. This is particularly useful in studying complex reaction mechanisms, such as those involving radical intermediates or intricate rearrangement steps. mdpi.com The stability of the deuterium label ensures that it acts as a reliable marker throughout the reaction sequence, allowing for detailed analysis of the reaction products and intermediates.
Application as a Stable Isotope Tracer in Controlled In Vitro and Ex Vivo Research Systems
Stable isotope tracers like this compound are extensively used in controlled research settings, such as in vitro cell cultures and ex vivo perfused organs, to study metabolic processes in a highly defined environment. nih.govfrontiersin.org In these systems, researchers can precisely control the concentration of the labeled tracer and monitor its uptake and conversion over time. This allows for the dynamic measurement of metabolic fluxes and the quantification of protein synthesis and breakdown rates. physoc.orgnih.gov For example, a labeled amino acid tracer can be used to simultaneously measure muscle protein synthesis by its incorporation into protein and muscle protein breakdown by its appearance in the culture medium after metabolic conversion. nih.gov The use of this compound as an internal standard in mass spectrometry-based analyses also enhances the accuracy and reproducibility of these measurements. tandfonline.com
Table 1: Research Applications of this compound
| Research Area | Specific Application | Key Insights Gained |
|---|---|---|
| Vitamin B6 Metabolism | Tracing the metabolic fate of pyridoxine | Bioavailability and catabolism of different vitamin B6 forms |
| Enzymology | Investigating enzymatic transformations | Mechanistic details of enzyme-catalyzed reactions involving pyridine intermediates |
| Metabolic Pathways | Differentiating de novo and salvage pathways | Regulation of pyridine derivative biosynthesis |
| Reaction Mechanisms | Elucidating chemical and biochemical reactions | Identification of bond cleavage and formation in reactions with pyridine scaffolds |
| In Vitro/Ex Vivo Studies | Stable isotope tracer for metabolic flux analysis | Dynamic measurement of metabolic rates and pathways in controlled systems |
| Analytical Chemistry | Internal standard for mass spectrometry | Improved accuracy and precision of quantitative analyses |
Spectroscopic and Advanced Structural Elucidation Approaches for 3 Hydroxy 2 Methylpyridine D3
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Deuterium (B1214612) Isotope Effects
The FT-IR and Raman spectra of 3-Hydroxy-2-methylpyridine (B140910) exhibit characteristic bands corresponding to the O-H, C-H, C=C, and C-N vibrations of the hydroxypyridine core. The introduction of deuterium atoms in the methyl group (CD3) induces a significant isotopic effect, primarily affecting the vibrational modes associated with this group.
Deuterium Isotope Effects: The substitution of hydrogen (¹H) with deuterium (²H) nearly doubles the mass of the atom. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, the stretching and bending vibrations of the C-D bonds in the d3-methyl group are expected to appear at significantly lower wavenumbers (frequencies) compared to the C-H bonds of a standard methyl group.
C-H vs. C-D Stretching: The C-H stretching vibrations of a methyl group typically appear in the 2850-3000 cm⁻¹ region. For the CD3 group, these stretches are expected to shift down to approximately 2100-2250 cm⁻¹. This clear shift provides unambiguous evidence of successful deuteration.
C-H vs. C-D Bending: Similarly, the C-H bending (scissoring and rocking) vibrations, which occur in the 1350-1470 cm⁻¹ range, will also shift to lower frequencies upon deuteration.
The vibrations of the pyridine (B92270) ring and the hydroxyl group are expected to be only minimally affected by the deuteration of the methyl group. aip.org
Interactive Data Table: Predicted Vibrational Bands for 3-Hydroxy-2-methylpyridine-d3 This table is based on typical vibrational frequencies and predicted isotope effects. Actual values may vary.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H | Stretching | 3400-3200 (broad) | Characteristic of hydrogen-bonded hydroxyl group. |
| Aromatic C-H | Stretching | 3100-3000 | From the pyridine ring. |
| C-D (of CD₃) | Stretching | ~2250-2100 | Key indicator of deuteration. Shifted down from the ~2960 cm⁻¹ C-H stretch. |
| C=C, C=N | Ring Stretching | 1650-1450 | Multiple bands characteristic of the pyridine ring. |
| C-D (of CD₃) | Bending | ~1050-950 | Shifted down from the ~1450 cm⁻¹ C-H bend. |
| C-O | Stretching | 1300-1200 | Associated with the phenolic hydroxyl group. |
Electronic Spectroscopy (UV-Vis) in Solution-Phase Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to the nature of the chromophore. The primary chromophore in this compound is the hydroxypyridine ring system. The electronic transitions are typically π → π* and n → π* in nature.
The UV-Vis absorption spectrum of 3-Hydroxy-2-methylpyridine and its derivatives is highly dependent on the pH of the solution, owing to the presence of the acidic phenolic hydroxyl group and the basic pyridine nitrogen atom. In acidic solution, the pyridine nitrogen is protonated, while in basic solution, the hydroxyl group is deprotonated to a phenoxide. These changes alter the electronic structure of the molecule and shift the absorption maxima. google.comrsc.org
For a closely related derivative, absorption maxima have been reported at 282 nm in acidic solution (0.1 N HCl) and at 243 nm and 292 nm in basic solution (0.1 N NaOH). google.com The deuteration of the methyl group is not expected to cause a significant shift in the UV-Vis absorption maxima, as the methyl group is not part of the primary conjugated π-electron system responsible for the electronic transitions.
Interactive Data Table: Representative UV-Vis Absorption Data for 3-Hydroxy-2-methylpyridine Derivatives Data is for a closely related derivative and indicates expected pH-dependent behavior.
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) | Reference |
|---|---|---|---|
| 0.1 N HCl | 282 | 8400 | google.com |
| 0.1 N NaOH | 243 | 8000 | google.com |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
The crystal structure reveals the planarity of the pyridine ring and the specific bond lengths and angles of the molecule. It also elucidates the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the packing of molecules in the crystal lattice.
Interactive Data Table: Crystallographic Data for 2-Methylpyridin-3-ol This data represents the non-deuterated parent compound and serves as a model for the d3-analogue.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.036 |
| b (Å) | 5.864 |
| c (Å) | 8.871 |
| β (°) | 108.38 |
| Volume (ų) | 544.7 |
Spectroscopic Fingerprinting for Quality Control and Purity Assessment in Research Syntheses
In the synthesis of research chemicals like this compound, ensuring high purity and confirming the correct structure are paramount. A combination of spectroscopic techniques provides a unique "spectroscopic fingerprint" that serves as a robust quality control tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for purity assessment. A pure sample of this compound would show the characteristic aromatic proton signals but would be missing the singlet corresponding to the methyl protons (typically around 2.4 ppm). The integration of the remaining signals against an internal standard can be used to quantify purity. ¹³C NMR would confirm the carbon skeleton, while ²H (Deuterium) NMR would show a signal for the CD₃ group, definitively confirming the location and success of the deuteration.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. For this compound (C₆H₄D₃NO), the expected molecular weight is approximately 112.15 g/mol , which is three mass units higher than the non-deuterated compound (C₆H₇NO, ~109.13 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision, providing further confidence in the product's identity.
By combining these methods, a comprehensive quality profile can be established, verifying the chemical structure, confirming the isotopic enrichment, and assessing the purity of synthesized this compound.
Computational and Theoretical Investigations of 3 Hydroxy 2 Methylpyridine D3
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons that dictates its chemical properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Studies on related pyridine (B92270) derivatives commonly employ hybrid functionals like B3LYP in conjunction with Pople-style basis sets (e.g., 6-311G(d,p)) or dispersion-corrected functionals such as B3LYP-D3(BJ) for more accurate results. jocpr.comresearchgate.net For 3-Hydroxy-2-methylpyridine-d3, a DFT approach would begin with a geometry optimization to find the lowest energy structure. jocpr.com This calculation yields key geometric parameters.
The electronic structure is also elucidated through DFT. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. jocpr.com Furthermore, mapping the molecular electrostatic potential (MESP) onto the electron density surface reveals the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. jocpr.comresearchgate.net
Table 1: Illustrative Calculated Geometric Parameters for this compound using DFT This table presents hypothetical data based on typical results for similar molecules from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2-C3 | 1.401 |
| Bond Length (Å) | C3-O | 1.358 |
| Bond Length (Å) | C2-N1 | 1.345 |
| Bond Length (Å) | C2-C(methyl) | 1.510 |
| Bond Length (Å) | C-D (avg.) | 1.092 |
| Bond Angle (°) | N1-C2-C3 | 120.5 |
| Bond Angle (°) | C2-C3-O | 121.8 |
| Bond Angle (°) | C3-O-H | 109.2 |
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide valuable benchmarks for electronic structure. researchgate.netscispace.com
For this compound, HF calculations could establish a baseline for its geometry and electronic properties. The MP2 method, which incorporates electron correlation effects post-HF, would offer a more refined prediction of the molecular structure and energy. scispace.com Comparing the results from DFT and ab initio methods helps validate the computational findings. researchgate.net For molecules with complex electronic structures or for studying excited states, more advanced multi-configurational methods like CASSCF and CASPT2 can be employed to provide a highly accurate description of electron correlation. arxiv.org
Density Functional Theory (DFT) Studies of Geometric and Electronic Structure
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A key application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra.
Calculations of nuclear magnetic resonance (NMR) parameters, such as chemical shifts, are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ²H), theoretical chemical shifts can be predicted and compared directly with experimental spectra to confirm structural assignments. science.gov
Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be correlated with peaks in experimental infrared (IR) and Raman spectra. jocpr.comresearchgate.net For this compound, this analysis is particularly insightful as it can distinguish the vibrational modes of the deuterated methyl group (C-D₃) from other functional groups. Due to the greater mass of deuterium (B1214612) compared to protium (B1232500), the C-D stretching and bending frequencies are predicted to be significantly lower than their C-H counterparts. libretexts.org
Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for 3-Hydroxy-2-methylpyridine (B140910) Isotopologues This table presents hypothetical data illustrating the expected isotopic shift based on theoretical principles. jocpr.comlibretexts.org
| Vibrational Mode | Calculated Frequency (Non-deuterated) | Calculated Frequency (-d3) | Assignment |
|---|---|---|---|
| ν(O-H) | 3580 | 3580 | Hydroxyl Stretch |
| ν(C-H) aromatic | 3085 | 3085 | Aromatic C-H Stretch |
| ν(C-H) methyl | 2980 | - | Asymmetric CH₃ Stretch |
| ν(C-D) methyl | - | 2235 | Asymmetric CD₃ Stretch |
| ν(C-H) methyl | 2905 | - | Symmetric CH₃ Stretch |
| ν(C-D) methyl | - | 2110 | Symmetric CD₃ Stretch |
| δ(C-H) methyl | 1445 | - | CH₃ Bending (Scissoring) |
| δ(C-D) methyl | - | 1055 | CD₃ Bending (Scissoring) |
| ν(C=C/C=N) | 1575 | 1575 | Pyridine Ring Stretch |
Modeling of Reaction Pathways and Energy Landscapes for Deuterium Exchange
Theoretical chemistry is instrumental in mapping the mechanisms of chemical reactions. For this compound, this involves modeling the reaction pathway for the hydrogen-deuterium exchange on the 2-methyl group. Such reactions are often catalyzed by transition metals like iridium or ruthenium. acs.orgresearchgate.net
Computational modeling of this process would involve:
Identifying Intermediates and Transition States: Calculating the structures of all species along the proposed reaction coordinate, including reactants, catalyst-substrate complexes, reaction intermediates, and the final products. nih.gov
Calculating Activation Energies: Determining the energy of the transition state structures relative to the reactants. The transition state is the highest point on the minimum energy path, and its energy dictates the reaction rate. nih.gov
Constructing an Energy Landscape: Plotting the relative free energy of all species along the reaction coordinate. This profile provides a visual representation of the reaction mechanism, showing the energy barriers that must be overcome and the thermodynamic stability of intermediates. nih.gov
Such a study would clarify the step-by-step mechanism of deuteration, reveal the rate-determining step, and could aid in optimizing reaction conditions or catalyst selection. acs.org
Deuterium Isotope Effects on Reactivity and Vibrational Modes: A Theoretical Perspective
The replacement of protium (H) with deuterium (D) introduces measurable changes in both vibrational frequencies and reaction rates, known as isotope effects.
From a theoretical perspective, the effect on vibrational modes is straightforward: the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Since deuterium is twice as massive as protium, a C-D bond has a lower zero-point energy (ZPE) and vibrates at a lower frequency than a C-H bond. This effect is most pronounced for stretching and bending modes directly involving the substituted atom and can be accurately predicted with vibrational frequency calculations. libretexts.org
The effect on reactivity is known as the Kinetic Isotope Effect (KIE). The KIE arises because the ZPE of a C-D bond is lower than that of a C-H bond. mdpi.com If the C-H (or C-D) bond is broken or significantly altered in the rate-determining step of a reaction, more energy is required to cleave the C-D bond compared to the C-H bond. This results in a slower reaction rate for the deuterated compound (a "normal" KIE, where kH/kD > 1). Computational models can quantify the KIE by calculating the ZPE of the reactants and the transition state for both the deuterated and non-deuterated species. This theoretical analysis provides deep insight into reaction mechanisms by confirming which bonds are broken in the crucial step.
Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics
While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. researchgate.net
For this compound, an MD simulation would typically place one or more solute molecules in a simulated box filled with explicit solvent molecules (e.g., water or DMSO). By solving Newton's equations of motion for every atom in the system over thousands of timesteps, MD can model:
Conformational Dynamics: How the molecule flexes and how its rotatable bonds (like the hydroxyl group) change conformation over time.
Solvent Structuring: How solvent molecules arrange themselves around the solute. This can reveal specific and persistent interactions, such as hydrogen bonding between the pyridine nitrogen or hydroxyl group and the solvent. acs.org
Transport Properties: MD can be used to predict properties like diffusion constants. acs.org
MD simulations provide a dynamic picture of how this compound interacts with its environment, which is crucial for understanding its behavior in a real-world chemical system. researchgate.net
Emerging Research Directions and Future Perspectives for 3 Hydroxy 2 Methylpyridine D3 in Chemical and Biochemical Sciences
Integration with Multi-Omics Approaches in Systems Biology Research
The complexity of biological systems necessitates integrative analytical approaches. Multi-omics, which combines data from genomics, proteomics, transcriptomics, and metabolomics, provides a holistic view of cellular function and disease. In this context, 3-HMP-d3 is a valuable tool, primarily in quantitative metabolomics, to ensure data accuracy and enable meaningful integration with other omics datasets.
In targeted metabolomics, the use of a stable isotope-labeled internal standard for each analyte is considered the gold standard for absolute quantification. nih.gov 3-HMP-d3 can serve as an internal standard for its non-labeled counterpart, 3-hydroxy-2-methylpyridine (B140910), a compound involved in vitamin B6 metabolism. hmdb.ca By adding a known quantity of 3-HMP-d3 to a biological sample, variations in sample preparation and instrument response can be normalized, allowing for precise and accurate measurement of the endogenous analyte. thermofisher.com This accuracy is critical when attempting to correlate metabolite levels with gene expression (transcriptomics) or protein abundance (proteomics). For instance, a study integrating multi-omics data to identify osteoporosis biomarkers might rely on such standards to confidently link variations in the vitamin B6 pathway to genetic or protein-level changes. diva-portal.org
Recent studies have highlighted the importance of untargeted metabolomics in understanding the interplay between diet, the gut microbiome, and host metabolism. medrxiv.org In a twin study comparing vegan and omnivorous diets, untargeted serum metabolomics identified numerous compounds, including 3-hydroxy-2-methylpyridine sulfate, that differed between the groups. medrxiv.org While not using the deuterated form directly in this case, it underscores the importance of the parent compound in metabolic pathways. Future multi-omics studies could employ 3-HMP-d3 to precisely quantify these changes, strengthening the link between dietary intake, microbial activity, and host metabolic shifts. medrxiv.org The use of SIL standards like 3-HMP-d3 helps overcome limitations in data comparison across different studies, a crucial step for building large, integrated biological models. nih.gov
Potential as a Tagged Building Block in Advanced Materials Science Research
The unique properties of isotopically labeled compounds are not confined to biological research. In materials science, deuterium-labeled molecules like 3-HMP-d3 offer a subtle but powerful tool for probing material structure and reaction mechanisms. The pyridine (B92270) structure itself is a key component in functional materials, organocatalysts, and ligands for transition metals. researchgate.net
The introduction of deuterium (B1214612) atoms into a molecule like 3-hydroxy-2-methylpyridine creates a "tagged" building block. This tag can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to understand how the molecule incorporates into a larger structure, such as a polymer or a metal-organic framework (MOF). mdpi.com For example, research on poly(vinyl pyridine) has utilized deuterated solvents for NMR analysis to understand the solvation and solid-state properties of these polymers. mdpi.com Similarly, 3-HMP-d3 could be incorporated into novel polymers, and its deuterium signature used to study polymerization kinetics or the final polymer architecture without significantly altering the chemical properties of the monomer.
Furthermore, the replacement of protium (B1232500) with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction changes due to the difference in mass between the isotopes. jmest.org This effect can be exploited to study reaction mechanisms. Studies on the reactions of alkyl halides with deuterated pyridine have used the KIE to elucidate details of the transition state structure. ingentaconnect.comcdnsciencepub.com By incorporating 3-HMP-d3 into a material's synthesis, researchers could gain insights into the mechanistic pathways of its formation or degradation. Recent strategies have focused on the direct deuteration of pyridine rings to create a diversity of labeled structures for use in materials science and pharmaceuticals. rsc.org
Development of Novel Derivatization Strategies for Enhanced Research Utility
To enhance the analytical detection and utility of 3-HMP and its deuterated standard, novel derivatization strategies are an active area of research. Derivatization is a chemical modification process used to convert a compound into a product with improved properties for analysis, such as better chromatographic separation or increased ionization efficiency in mass spectrometry. ddtjournal.comresearchgate.net
For a molecule like 3-hydroxy-2-methylpyridine, the hydroxyl and pyridine groups are prime targets for derivatization. Various reagents can react with these functional groups to attach a tag that is more easily detected. For example, reagents like dansyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used to tag hydroxyl and amine groups to improve fluorescence or mass spectrometric detection. ddtjournal.com While these are general reagents, specific strategies could be developed for pyridine derivatives.
The goal of such strategies is often to improve quantification limits. A summary of common derivatization approaches for different functional groups is presented below.
| Functional Group Targeted | Derivatization Reagent Class | Purpose of Derivatization | Example Reagent |
|---|---|---|---|
| Hydroxyl (-OH) | Silylation Reagents (e.g., MTBSTFA) | Increase volatility for GC-MS, improve stability. researchgate.net | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| Hydroxyl (-OH) | Acylation Reagents | Improve chromatographic behavior and MS ionization. | Isonicotinoyl azide (B81097) (NA) ddtjournal.com |
| Pyridine Nitrogen | Quaternization Reagents | Introduce a permanent positive charge for ESI-MS. | Methyl Iodide mdpi.com |
| Carbonyl (if oxidized) | Hydrazine Reagents (e.g., DNPH) | Improve detection for aldehydes/ketones. researchgate.net | 2,4-Dinitrophenylhydrazine |
By applying these strategies to both 3-HMP and 3-HMP-d3, researchers can create matched pairs of light and heavy derivatized analytes. This "differential isotope coding" allows for more precise relative quantification in complex mixtures, as the derivatized light and heavy isotopes will have nearly identical chemical properties but distinct masses. researchgate.net
Challenges and Opportunities in Stable Isotope Labeling Applications for Complex Biological Studies
While the use of stable isotope-labeled standards like 3-HMP-d3 is powerful, it is not without challenges, especially in complex biological studies. A primary challenge is the cost and commercial availability of specific labeled compounds. nih.gov The synthesis of isotopically labeled molecules can be complex and expensive, limiting their accessibility for many researchers. d-nb.info
Another significant challenge is the potential for isotopic instability. While ¹³C and ¹⁵N labels are generally very stable, deuterium atoms can sometimes be lost or exchanged, particularly if they are attached to acidic positions on a molecule. thermofisher.comresearchgate.net This can compromise the accuracy of quantification. For 3-HMP-d3, the stability of the deuterium on the methyl group must be ensured under the specific experimental conditions of extraction, storage, and analysis to prevent isotopic scrambling.
The kinetic isotope effect (KIE), while useful for mechanistic studies, can also be a complication. If the labeled standard is metabolized differently or at a different rate than its endogenous counterpart, it can lead to inaccurate quantification. nih.gov For example, studies on MAO-B inhibitors have shown that deuterium substitution can slow the rate of enzyme-mediated oxidation, which could affect pharmacokinetic measurements if not properly accounted for. nih.gov
Despite these challenges, significant opportunities exist. Advances in synthetic chemistry are making a wider range of deuterated compounds available. rsc.org Furthermore, the growing field of quantitative metabolomics is driving the development of more robust analytical methods and a better understanding of the potential pitfalls of using SIL standards. nih.govresearchgate.net The careful use of compounds like 3-HMP-d3, with awareness of their potential limitations, will continue to be essential for generating high-quality, reproducible data in complex biological research. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Hydroxy-2-methylpyridine-d3, and how does deuteration impact reaction efficiency?
- Methodological Answer :
- Synthesis via Isotopic Exchange : Deuterium labeling typically involves replacing hydrogen atoms in the parent compound (3-Hydroxy-2-methylpyridine) with deuterium using deuterated reagents (e.g., D₂O or deuterated acids). The methyl group (-CH₃) at position 2 is selectively deuterated to yield the -CD₃ moiety .
- Quality Control : Post-synthesis, purity is verified using NMR (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium incorporation) .
- Challenges : Deuteration may alter reaction kinetics due to the kinetic isotope effect (KIE), requiring optimization of reaction time and temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they differ from non-deuterated analogs?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR: The absence of proton signals from the deuterated methyl group (-CD₃) confirms successful labeling.
- ²H NMR: Validates deuterium incorporation and quantifies isotopic purity .
- Mass Spectrometry : HRMS detects the molecular ion peak shift (e.g., +3 Da for -CD₃) and fragments to confirm structural integrity .
- FT-IR/Raman Spectroscopy : Reduced C-H stretching vibrations (2800–3000 cm⁻¹) in deuterated compounds, replaced by C-D stretches (2000–2200 cm⁻¹) .
Q. How does isotopic labeling with this compound enhance metabolic or pharmacokinetic studies?
- Methodological Answer :
- Tracer Applications : The deuterated compound serves as a stable isotope tracer in LC-MS or GC-MS assays to track metabolic pathways without radioactive hazards .
- Quantitative Precision : Deuterated internal standards improve accuracy in mass spectrometry by minimizing matrix effects and ion suppression .
Advanced Research Questions
Q. How can researchers design experiments to study the coordination chemistry of this compound with transition metals (e.g., Cu²⁺), and what spectral contradictions may arise?
- Methodological Answer :
- Experimental Design :
Prepare metal complexes by reacting this compound with metal salts (e.g., CuCl₂) in controlled pH conditions.
Characterize using X-ray crystallography, EPR, and UV-Vis spectroscopy to determine binding modes (e.g., monodentate vs. bidentate) .
- Data Contradictions :
- Discrepancies in FT-IR spectra (e.g., shifted ν(C-O) stretching frequencies) may indicate variable ligand protonation states or solvent effects .
- EPR signals for Cu²⁺ complexes might show unexpected hyperfine splitting due to deuterium’s nuclear spin (I=1) influencing magnetic interactions .
Q. What strategies resolve contradictions in deuterium-induced spectral overlaps when analyzing mixtures of deuterated and non-deuterated analogs?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with deuterium-sensitive columns (e.g., C18 with methanol-D₂O gradients) to resolve isotopic variants .
- Spectral Deconvolution : Apply computational tools (e.g., MestReNova) to isolate ¹H/²H NMR signals and quantify isotopic ratios .
Q. How can computational modeling (e.g., DFT) predict the isotopic effects of this compound on reaction mechanisms or binding affinities?
- Methodological Answer :
- DFT Simulations :
Optimize geometries of deuterated/non-deuterated structures using Gaussian or ORCA software.
Calculate activation energies and bond dissociation energies to assess KIE in reactions (e.g., hydrolysis or enzyme catalysis) .
- Docking Studies : Compare binding energies of deuterated ligands in protein active sites (e.g., kinases or oxidoreductases) using AutoDock Vina .
Q. What are the best practices for ensuring isotopic stability of this compound during long-term storage or under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
